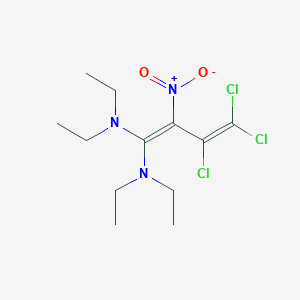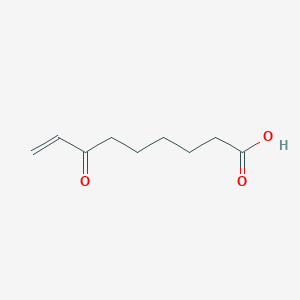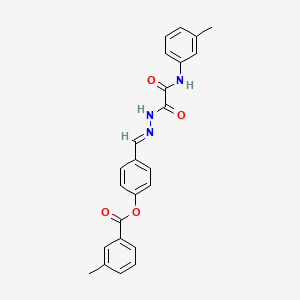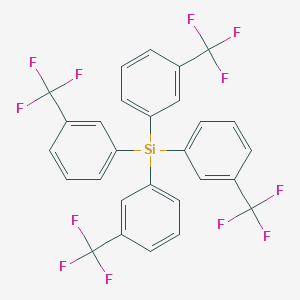
Tetrakis(3-(trifluoromethyl)phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(3-(trifluoromethyl)phenyl)silane is a chemical compound with the molecular formula C28H16F12Si. It is characterized by the presence of four 3-(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-(trifluoromethyl)phenyl)silane typically involves the reaction of silicon tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tetrakis(3-(trifluoromethyl)phenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, organometallic reagents, and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or THF and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silicon species.
科学研究应用
Tetrakis(3-(trifluoromethyl)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which Tetrakis(3-(trifluoromethyl)phenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub for various transformations, facilitating the formation of new bonds and the introduction of functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects, which can influence the overall reaction pathway.
相似化合物的比较
Similar Compounds
- Tetrakis(4-(trifluoromethyl)phenyl)silane
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(pentafluorophenyl)silane
Uniqueness
Tetrakis(3-(trifluoromethyl)phenyl)silane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. Additionally, the presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
属性
CAS 编号 |
595-88-0 |
|---|---|
分子式 |
C28H16F12Si |
分子量 |
608.5 g/mol |
IUPAC 名称 |
tetrakis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C28H16F12Si/c29-25(30,31)17-5-1-9-21(13-17)41(22-10-2-6-18(14-22)26(32,33)34,23-11-3-7-19(15-23)27(35,36)37)24-12-4-8-20(16-24)28(38,39)40/h1-16H |
InChI 键 |
LNGWRWMKIUGPND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



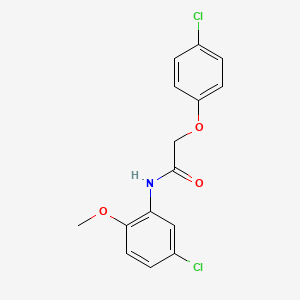


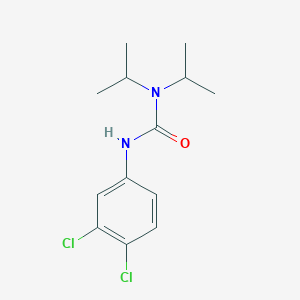
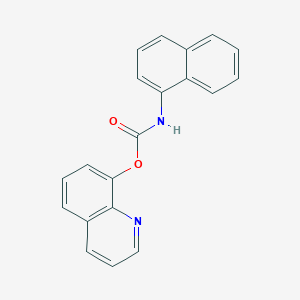
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
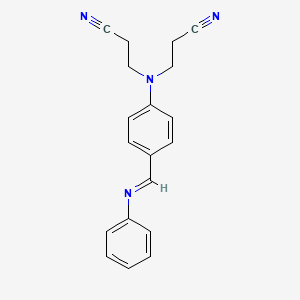
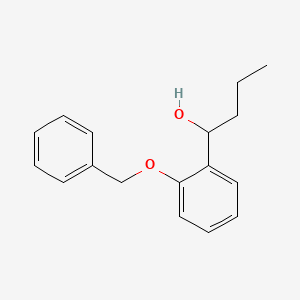
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
